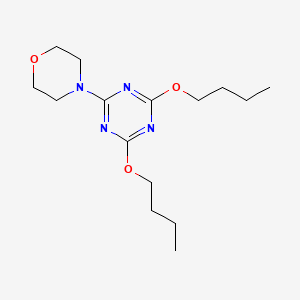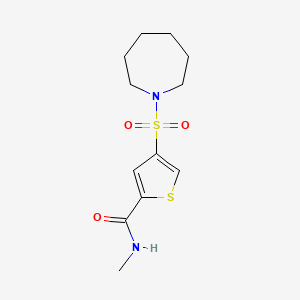![molecular formula C15H23N3O3 B5570424 4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)
4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-[(6-Isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol involves multicomponent reactions. For instance, Ibberson et al. (2023) described a catalyst-free synthesis of related pyrimidine derivatives using ethanol-mediated conditions, emphasizing the importance of green chemistry in such syntheses (Ibberson et al., 2023).
Molecular Structure Analysis
The molecular structure of these compounds can be complex. Ali et al. (2021) provided insights into the structure of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, highlighting the use of X-ray diffraction and theoretical calculations for structural determination (Ali et al., 2021).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, leading to diverse derivatives. Mohammad et al. (2023) discussed the preparation of oxazepine derivatives from 6-methyl 2-thiouracil, showing the versatility of such compounds in forming new chemical structures (Mohammad et al., 2023).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their characterization. Guo et al. (2022) synthesized 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione and analyzed its physical properties using various spectroscopic techniques (Guo et al., 2022).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and functional group behavior, are key to understanding these compounds. Erkin and Yurieva (2021) explored the chemical properties of pyrimidine derivatives, providing insights into their reactivity and potential applications (Erkin & Yurieva, 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has focused on synthesizing new heterocyclic compounds, including oxazepine derivatives, and evaluating their biological activities. A study by Mohammad et al. (2017) discussed the synthesis of new 1,3-oxazepine derivatives starting from 6-methyl 2-thiouracil. These compounds were tested for their antimicrobial activity against various bacterial strains, showing significant antibacterial properties Mohammad, Ahmed, & Mahmoud, 2017.
Catalysis and Asymmetric Synthesis
Wu et al. (2017) detailed the use of a chiral palladium catalyst for the enantioselective β-C–H functionalization of isobutyric acid-derived substrates. This method enables the construction of α-chiral centers, demonstrating the potential of such compounds in asymmetric synthesis and catalysis Wu, Shen, He, Wang, Zhang, Shao, Zhu, Mapelli, Qiao, & Poss, 2017.
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with evaluated anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) analysis of these compounds suggests their potential as therapeutic agents Rahmouni, Souiei, Belkacem, Romdhane, & Bouajila, 2016.
Corrosion Inhibition
Farag, Migahed, & Badr (2019) explored the application of certain heterocyclic compounds as corrosion inhibitors. Their study found that these compounds could significantly protect carbon steel against corrosion in acidic environments, highlighting their potential in industrial applications Farag, Migahed, & Badr, 2019.
Photophysical Properties
Hadad et al. (2011) investigated the optical properties of a series of pyrimidines, revealing their potential as colorimetric and luminescent pH sensors. The study underscored the importance of heterocyclic compounds in developing new materials for sensing applications Hadad, Achelle, García-Martínez, & Rodríguez‐López, 2011.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-[2-methyl-6-(2-methylpropyl)pyrimidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10(2)6-12-7-14(17-11(3)16-12)15(20)18-4-5-21-9-13(19)8-18/h7,10,13,19H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRLAZRTEUOUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)N2CCOCC(C2)O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)
![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)


![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)
![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)
![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)
![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)
![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)
![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)
![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)